molecular formula C7H2F4N2 B092354 4-Amino-2,3,5,6-tetrafluorobenzonitrile CAS No. 17823-38-0

4-Amino-2,3,5,6-tetrafluorobenzonitrile

Cat. No.: B092354
CAS No.: 17823-38-0
M. Wt: 190.1 g/mol
InChI Key: ZFQKTZQBBRHWPC-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluorobenzonitrile is an organic compound with the molecular formula C₇H₂F₄N₂ It is characterized by the presence of four fluorine atoms and an amino group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile typically involves the fluorination of benzonitrile derivatives. One common method includes the reaction of 4-amino-2,3,5,6-tetrafluorobenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires stringent safety measures due to the hazardous nature of fluorine gas and the potential for side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrafluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding oxides or reduced amines.

Scientific Research Applications

4-Amino-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorobenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3,5,6-tetrafluorobenzamide: Similar in structure but contains an amide group instead of a nitrile group.

    4-Formylbenzonitrile: Contains a formyl group instead of an amino group.

    Hexafluorobenzene: Fully fluorinated benzene without any additional functional groups.

Uniqueness

4-Amino-2,3,5,6-tetrafluorobenzonitrile is unique due to the combination of an amino group and four fluorine atoms on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with other molecules.

Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQKTZQBBRHWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075131
Record name 4-Aminotetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17823-38-0
Record name 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17823-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3,5,6-tetrafluorobenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017823380
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Record name 4-Aminotetrafluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetrafluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 4-Amino-2,3,5,6-tetrafluorobenzonitrile in the synthesis of FAzNPPB?

A1: this compound serves as the starting material in the multi-step synthesis of FAzNPPB []. This compound provides the tetrafluoro-substituted aryl azide moiety crucial for the photoaffinity labeling properties of FAzNPPB. The presence of the nitrile group allows for further chemical modifications to introduce the linker and the pharmacophore mimicking NPPB, a known chloride channel blocker.

Q2: How does the synthesis utilize [3H]-sodium borohydride-cobalt chloride?

A2: The synthesis leverages the reducing power of [3H]-sodium borohydride-cobalt chloride to convert an aryl-substituted alkenyl nitrile precursor into the corresponding alkyl amine []. This step is particularly important as it introduces the tritium label into the FAzNPPB molecule. The use of cobalt chloride enhances the selectivity of the reduction, targeting the double bond in the presence of the nitrile group.

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